N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide
Brand Name: Vulcanchem
CAS No.: 953748-86-2
VCID: VC8160664
InChI: InChI=1S/C18H22N2O2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12,19H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide

CAS No.: 953748-86-2

Cat. No.: VC8160664

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide - 953748-86-2

Specification

CAS No. 953748-86-2
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name N-(4-aminophenyl)-2-(4-tert-butylphenoxy)acetamide
Standard InChI InChI=1S/C18H22N2O2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12,19H2,1-3H3,(H,20,21)
Standard InChI Key NPDIQSCLGFUYTJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N

Introduction

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an aminophenyl group linked to a tert-butyl-substituted phenoxy group through an acetamide linkage. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial agent and in targeting β3-adrenergic receptors for metabolic disorders.

Synthesis

The synthesis of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide typically involves multiple steps, allowing for precise control over the chemical structure and enabling modifications to optimize its properties. While detailed synthesis protocols are not specified in the provided sources, such processes generally involve condensation reactions and may utilize various catalysts to facilitate the formation of the desired acetamide linkage.

Interaction with β3-Adrenergic Receptors

N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide shows binding affinity at β3-adrenergic receptors, which are involved in metabolism and thermogenesis. This interaction suggests potential applications in treating metabolic disorders by modulating these receptors.

Comparison with Similar Compounds

Compound NameStructural FeaturesDifferences
N-(4-Aminophenyl)-2-phenoxyacetamideLacks the tert-butyl groupMay exhibit different reactivity and applications
N-(4-Nitrophenyl)-2-[4-(tert-butyl)phenoxy]-acetamideContains a nitro group instead of an amino groupLeads to different chemical properties and applications
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamideSimilar structure but with a different amino positionMay affect binding properties and reactivity

Research Findings and Applications

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in targeting β3-adrenergic receptors.

  • Pharmacology: Its lipophilic nature, enhanced by the tert-butyl group, may improve bioavailability and therapeutic profiles when used as a lead compound for designing more potent derivatives.

  • Materials Science: While less explored, its complex structure suggests potential applications beyond medicinal chemistry.

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